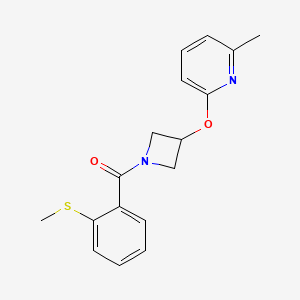
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic compound that features a combination of azetidine, pyridine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Group: The 6-methylpyridin-2-yl group can be introduced via nucleophilic substitution reactions.
Introduction of the Phenyl Group: The phenyl group with a methylthio substituent can be attached through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The pyridine and phenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in research to study enzyme interactions and receptor binding.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of novel polymers with specific characteristics.
作用机制
The mechanism of action of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, the azetidine ring may interact with enzyme active sites, while the pyridine and phenyl groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)amine: Contains an amine group instead of a methanone.
Uniqueness
The uniqueness of (3-((6-Methylpyridin-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C17H18N2O2S/c1-12-6-5-9-16(18-12)21-13-10-19(11-13)17(20)14-7-3-4-8-15(14)22-2/h3-9,13H,10-11H2,1-2H3 |
InChI 键 |
USXUHUZIWYSREP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C3=CC=CC=C3SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




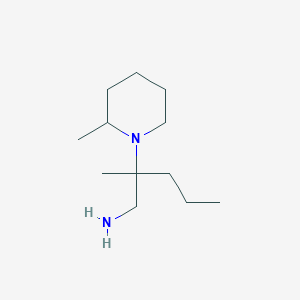
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
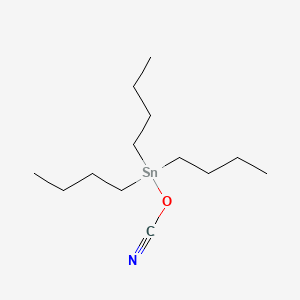
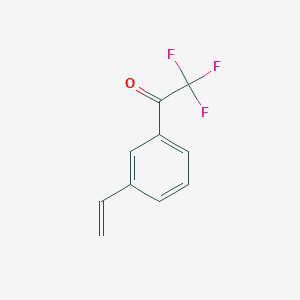
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)
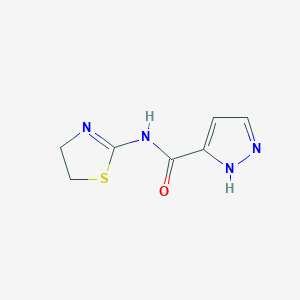

![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
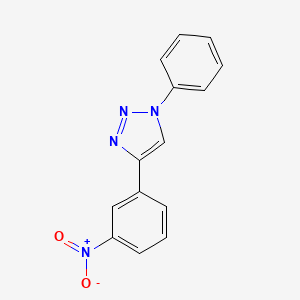

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)

